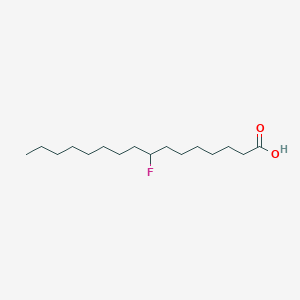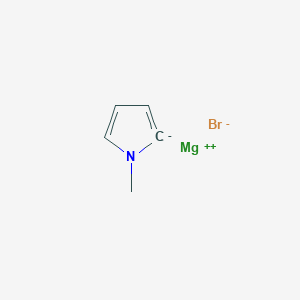
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is an organometallic compound that features a magnesium atom bonded to a bromo(1-methyl-1H-pyrrol-2-yl) group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- typically involves the reaction of 1-methyl-1H-pyrrole with magnesium and bromine. This reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to stabilize the reactive intermediates. The reaction conditions usually require low temperatures to prevent decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: It can be reduced to form different organomagnesium compounds.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with electron-rich species and stabilizing transition states. This enhances the reactivity of the compound and allows for efficient bond formation .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-: Unique due to its specific structure and reactivity.
Magnesium, bromo(1-methyl-1H-pyrazol-4-yl)-: Similar in structure but differs in the heterocyclic ring, leading to different reactivity and applications.
Magnesium, bromo(1-methyl-1H-imidazol-2-yl)-: Another similar compound with a different heterocyclic ring, used in different synthetic applications.
Uniqueness
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Propiedades
Número CAS |
87236-62-2 |
|---|---|
Fórmula molecular |
C5H6BrMgN |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
magnesium;1-methyl-2H-pyrrol-2-ide;bromide |
InChI |
InChI=1S/C5H6N.BrH.Mg/c1-6-4-2-3-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QFMFEGQKVJEPIP-UHFFFAOYSA-M |
SMILES canónico |
CN1C=CC=[C-]1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)

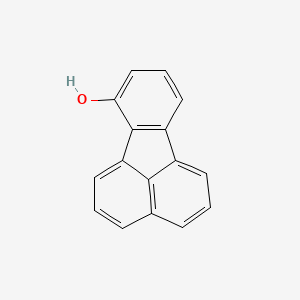

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
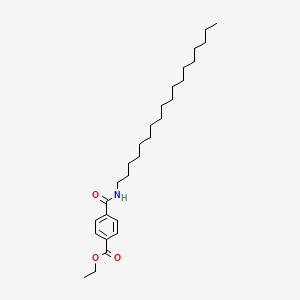
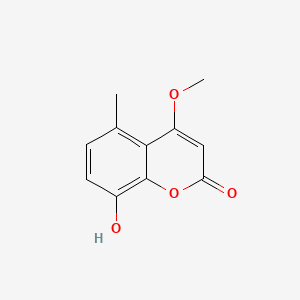

![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
